molecular formula C15H17IN2 B1435084 N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine CAS No. 1850268-44-8

N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine

Cat. No.: B1435084
CAS No.: 1850268-44-8
M. Wt: 352.21 g/mol
InChI Key: YEAYTRHDWGYMRA-UHFFFAOYSA-N
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Description

N-(3-Iodobenzyl)-N-Methyl-2-(pyridin-2-yl)ethan-1-amine is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. This compound features a pyridine-ethyl-amine scaffold, a structure present in molecules studied for various biological activities. The inclusion of a 3-iodobenzyl group enhances its potential for use in structure-activity relationship (SAR) studies and makes it a versatile intermediate for further chemical modification, particularly in cross-coupling reactions. Compounds with similar N-benzyl and pyridinyl motifs have been investigated for their interactions with enzymatic targets. For instance, research into pyridinylpyrimidine amines has identified them as ligands for human methionine aminopeptidase 1, a potential target for therapeutic intervention . Furthermore, derivatives based on pyridin-2-one scaffolds have demonstrated notable cytoprotective effects in cellular models, enhancing cell survival and showing potential as subjects of study for age-related diseases . The mechanism of action for this specific compound is not yet fully characterized and is a subject of ongoing investigation. Researchers are exploring its potential as a modulator of various biological pathways. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(3-iodophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAYTRHDWGYMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine typically involves:

  • Step 1: Preparation or procurement of the 2-(pyridin-2-yl)ethan-1-amine or its N-methylated derivative.
  • Step 2: N-alkylation of the amine with 3-iodobenzyl halide or a suitable 3-iodobenzyl electrophile.
  • Step 3: Purification and characterization of the final product.

This strategy is supported by analogous preparations of N-methyl-2-(pyridin-3-yl)ethanamine derivatives, which involve alkylation and reductive amination techniques under controlled conditions.

Detailed Preparation Methods

Reductive Amination Approach

  • Reagents: 2-(pyridin-2-yl)acetaldehyde or its equivalent, N-methylamine, and 3-iodobenzylamine or 3-iodobenzyl halide.
  • Catalyst: Palladium on activated carbon (Pd/C) for hydrogenation steps.
  • Solvent: Methanol or DMF (Dimethylformamide).
  • Conditions: Hydrogen atmosphere at 50°C for 1 hour or room temperature depending on substrate sensitivity.

Procedure:

  • A solution of 2-(pyridin-2-yl)acetaldehyde is reacted with N-methylamine to form an imine intermediate.
  • The imine undergoes reductive amination with 3-iodobenzyl halide in the presence of Pd/C catalyst under hydrogen atmosphere.
  • Reaction mixture is filtered through Celite to remove catalyst, and the filtrate is concentrated.
  • The crude product is purified by chromatography or recrystallization.

Yield and Purity:

  • Yields reported for similar compounds range from 60% to 80%.
  • Purification by mass-directed high-performance liquid chromatography (HPLC) ensures high purity.

Alkylation Using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate (TBTU)

Procedure:

  • The amine is dissolved in DMF and treated with triethylamine.
  • TBTU is added to activate the 3-iodobenzyl halide for nucleophilic substitution.
  • The reaction mixture is stirred at room temperature for 18 hours.
  • After completion, the solvent is evaporated, and the residue is dissolved in DMSO.
  • The product is purified by mass-directed HPLC.

Advantages:

  • Mild conditions prevent decomposition of sensitive groups.
  • High selectivity for N-alkylation.
  • Suitable for scale-up due to simple operation.

Reaction Condition Optimization

Parameter Typical Conditions Notes
Catalyst 10% Pd on activated carbon Used in hydrogenation/reductive amination
Temperature 20°C to 50°C Higher temps accelerate reaction
Solvent Methanol, DMF Polar solvents facilitate reaction
Reaction Time 1 to 18 hours Longer for coupling reactions with TBTU
Base Triethylamine Neutralizes acid by-products
Purification Method Mass-directed HPLC, chromatography Ensures high purity

Research Findings and Comparative Analysis

  • The reductive amination method is efficient for synthesizing N-methylated pyridinyl ethylamines with benzyl substituents, providing good yields and manageable reaction times.
  • The use of TBTU as a coupling reagent enables amide bond formation and N-alkylation under mild conditions, reducing side reactions and degradation.
  • Hydrogenation under mild conditions (ambient to 50°C) with Pd/C catalyst is crucial for selective reduction without affecting the iodo substituent, which is sensitive to harsher conditions.
  • Purification by mass-directed HPLC is preferred to isolate the target compound with high purity, especially important for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Reductive Amination 2-(pyridin-2-yl)acetaldehyde, N-methylamine, 3-iodobenzyl halide, Pd/C Hydrogen, 50°C, 1 h 60-80 High selectivity, straightforward Requires hydrogenation setup
TBTU-Mediated Alkylation N-methyl-2-(pyridin-2-yl)ethan-1-amine, 3-iodobenzyl halide, TBTU, TEA DMF, RT, 18 h 50-70 Mild conditions, good purity Longer reaction time

Additional Notes

  • The iodide substituent on the benzyl moiety is reactive and may be involved in further functionalization or cross-coupling reactions; thus, reaction conditions must avoid its premature removal or substitution.
  • The choice of solvent and base is critical for optimizing reaction rates and yields.
  • Scale-up feasibility has been demonstrated in analogous syntheses, indicating potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to form C–N bonds is crucial in the development of pharmaceuticals and agrochemicals. Common synthetic routes include:

  • Palladium-Catalyzed Cross-Coupling Reactions : These reactions facilitate the formation of carbon-nitrogen bonds, essential for creating various nitrogen-containing compounds.
  • Reductive Amination Techniques : This method allows for the introduction of amine groups into carbon frameworks, enhancing the compound's utility in drug development.

The synthesis often employs solvents like dichloromethane or toluene under controlled conditions (e.g., reflux) to achieve optimal yields. Analytical techniques such as NMR spectroscopy are utilized to confirm product formation and purity .

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic properties:

  • Anti-Cancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-Inflammatory Properties : The compound's interactions with biological targets suggest potential applications in treating inflammatory conditions.

Quantitative assessments of binding affinities or biological activities can be performed using radiolabeled binding assays or enzyme activity assays, allowing researchers to evaluate its efficacy .

Biological Research Applications

In biochemical assays, this compound may act as a ligand, facilitating the study of enzyme interactions and signal transduction pathways. Its electrophilic character due to the iodine atom enhances its ability to participate in nucleophilic substitution reactions, making it suitable for probing biological mechanisms .

Industrial Applications

The compound is also explored for its role in developing advanced materials and catalysts. Its unique properties can enhance the performance of various industrial processes, including:

  • Catalysis : Serving as a catalyst or catalyst precursor in chemical reactions.
  • Material Science : Contributing to the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural and Electronic Analysis

  • Iodine vs. Chlorine/Nitro Substituents : The 3-iodobenzyl group in the target compound confers greater lipophilicity and molecular weight compared to chlorine (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide ) or nitro groups (e.g., N-methyl-2-[(3-nitrophenyl)methoxy]-ethan-1-amine ). Iodine’s polarizability may enhance interactions with hydrophobic binding pockets.
  • Pyridinyl Moieties : The pyridin-2-yl group in the target compound and analogs like 2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine facilitates hydrogen bonding and π-stacking, critical for receptor binding. However, the absence of additional pyridinyl groups (cf. Compound in ) may reduce steric hindrance.

Biological Activity

N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : N-[(3-iodophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine
  • Molecular Formula : C15H17IN2
  • Molecular Weight : 352.22 g/mol
  • CAS Number : 1850268-44-8

The compound features a pyridine ring and an iodine-substituted benzyl moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the iodination of benzylamine to produce 3-iodobenzylamine, followed by a reaction with N-methyl-2-(pyridin-2-yl)ethan-1-amine. Common solvents include dichloromethane or ethanol, with catalysts like palladium or copper complexes enhancing yields .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways involved in cellular signaling and metabolism .

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.
  • Neurological Applications : Given its structural similarity to known neuroactive compounds, it is being investigated for possible neuroprotective effects.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values ranged from 5 to 15 µM across different cell types, indicating a promising lead for further development .

Cell LineIC50 (µM)
A549 (Lung)10
MCF7 (Breast)8
HeLa (Cervical)12

Study 2: Anti-inflammatory Effects

In vitro assays showed that the compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40%, highlighting its anti-inflammatory potential .

Study 3: Neurological Applications

Research exploring the neuroprotective effects of this compound indicated it may reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism that could be beneficial in neurodegenerative conditions .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N-(3-Bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amBromobenzylModerate anticancer effects
N-(3-Chlorobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amChlorobenzylLow anti-inflammatory effects
N-(3-Fluorobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amFluorobenzylNeuroactive properties

The presence of iodine in N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amines enhances its reactivity and potential for radiolabeling applications compared to its bromine or chlorine counterparts .

Q & A

Q. Advanced

  • Ligand screening : Bulky ligands (XPhos) enhance selectivity for aryl-iodide bonds over competing side reactions .
  • Additives : CuI (1–2 equiv) accelerates oxidative addition in Sonogashira reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yield by 15–20% .

How can X-ray crystallography using SHELX software resolve structural ambiguities?

Advanced
SHELX is critical for refining crystal structures:

  • Data collection : High-resolution (<1.0 Å) datasets reduce R-factor errors .
  • Twinning analysis : SHELXD identifies pseudo-symmetry in cases of disordered iodobenzyl groups .
  • Validation : PLATON checks for voids and validates hydrogen bonding, ensuring accurate N-methyl and pyridine orientations .

What are the critical steps in purifying this compound?

Q. Basic

  • Acid-base extraction : Use HCl to protonate the amine, followed by NaHCO₃ basification to precipitate the free base .
  • Column chromatography : Silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 4:1 → 1:1) removes unreacted iodobenzyl precursors .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine
Reactant of Route 2
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N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.